![molecular formula C20H23NO4S B2898247 N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2320953-67-9](/img/structure/B2898247.png)
N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
“N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide” is a chemical compound that appears to contain a benzenesulfonamide group and furan rings. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzenesulfonamides are a class of compounds containing a benzenesulfonamide moiety, which consists of a benzene ring linked to a sulfonamide group.
Molecular Structure Analysis
The molecular structure analysis of such a compound would involve techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques could provide information about the compound’s molecular geometry, the types of atoms involved, their arrangement in space, and the types and lengths of chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the furan rings and the benzenesulfonamide group . Furan rings can undergo a variety of reactions, including electrophilic substitution, oxidation, and Diels-Alder reactions . Benzenesulfonamides can participate in reactions such as hydrolysis, substitution, and condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . Factors influencing these properties could include the size and shape of the molecule, the types and arrangement of atoms, and the presence of functional groups .Scientific Research Applications
Synthesis and Chemical Transformations
Gold(I)-Catalyzed Cascade Reactions
A study described the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade, highlighting the versatility of gold carbenoid chemistry in facilitating complex group migrations and cyclizations (Wang et al., 2014).
Material Functionalization
Polymeric Materials
Research into Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) discussed its synthesis through thiol-ene photopolymerization, offering insights into creating polymeric materials with high solubility and thermal stability. This work demonstrates the potential for using such polymers in various applications due to their unique properties (Hori et al., 2011).
Energetic Materials
Design and Assembly of Energetic Materials
The assembly of N-O building blocks into energetic materials like 3,3'-dinitroamino-4,4'-azoxyfurazan demonstrates the application of these compounds in creating substances with high density and excellent detonation properties. Such materials are pivotal for advancements in military and aerospace technologies (Zhang & Shreeve, 2014).
Biobased Polymers
Biobased Polyester Synthesis
The enzymatic synthesis of 2,5-bis(hydroxymethyl)furan-based polyesters showcases the use of biobased diols for creating sustainable and environmentally friendly polyesters. This research is crucial for developing novel materials that reduce reliance on petroleum-based products (Jiang et al., 2014).
Drug Design and Bioactivity
Anticancer and Antiangiogenic Activities
Novel compounds like 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have been synthesized, exhibiting potent anticancer and antiangiogenic activities. This research is significant for the development of new therapeutic agents against cancer, highlighting the potential medical applications of these chemical frameworks (Romagnoli et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many benzenesulfonamide derivatives are known to have biological activity and are used in medicine.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-13-11-14(2)16(4)20(15(13)3)26(22,23)21-12-17(18-7-5-9-24-18)19-8-6-10-25-19/h5-11,17,21H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQKQFQIROOPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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